

Application Note: A Robust HPLC Method for Impurity Profiling of Cyclohexanone

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Compound of Interest

Compound Name: Cyclohexanone

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Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the impurity profiling of **cyclohexanone**. The developed reverse-phase HPLC method is suitable for the separation, identification, and quantification of process-related impurities and potential degradation products. This document provides a comprehensive protocol, including system parameters, sample preparation, and forced degradation studies, making it an essential resource for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction

Cyclohexanone is a key industrial chemical, primarily used as a precursor in the synthesis of nylon-6 and nylon-6,6.[1] Its purity is critical, as impurities can impact the quality and performance of the final products.[2] Impurity profiling is therefore a crucial aspect of quality control in the manufacturing of **cyclohexanone**. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying impurities in pharmaceutical and chemical manufacturing.[3] This application note describes a stability-indicating HPLC method developed for the comprehensive impurity profiling of **cyclohexanone**. The method is designed to separate **cyclohexanone** from its known process impurities and degradation products generated under stress conditions, as mandated by International Council for Harmonisation (ICH) guidelines.[4]

Experimental

Instrumentation and Reagents

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
- Chromatography Data System (CDS): Suitable for data acquisition and processing.
- Analytical Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is recommended for its versatility and robustness.
- Reagents:
 - Acetonitrile (HPLC grade)
 - Water (HPLC grade)
 - Phosphoric acid (AR grade)
 - **Cyclohexanone** reference standard
 - Known impurity standards (e.g., cyclohexanol, formic acid, adipic acid)

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in Table 1.

Table 1: Optimized HPLC Method Parameters

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A	0.1% Phosphoric acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-22 min: 80-20% B; 22-25 min: 20% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
UV Detection	285 nm ^[5]
Run Time	25 minutes

Standard and Sample Preparation

- Standard Solution: Accurately weigh and dissolve the **cyclohexanone** reference standard in the mobile phase (20:80, Acetonitrile:Water) to a final concentration of 1000 µg/mL.
- Impurity Stock Solution: Prepare a stock solution containing known impurities (e.g., cyclohexanol, formic acid, adipic acid) at a concentration of 100 µg/mL each in the mobile phase.
- Spiked Sample Solution: Prepare a solution of **cyclohexanone** (1000 µg/mL) spiked with the impurity stock solution to a final impurity concentration of 10 µg/mL.
- Sample Solution: Dilute the **cyclohexanone** sample to be tested with the mobile phase to a final concentration of approximately 1000 µg/mL.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the HPLC method.^{[6][7]} A sample of **cyclohexanone** (1000 µg/mL) was subjected to the stress

conditions outlined in Table 2. The goal was to achieve 5-20% degradation of the active pharmaceutical ingredient.[8]

Table 2: Forced Degradation Conditions

Stress Condition	Procedure
Acid Hydrolysis	1 mL of sample + 1 mL of 0.1 N HCl, heated at 60 °C for 24 hours, then neutralized with 0.1 N NaOH.
Base Hydrolysis	1 mL of sample + 1 mL of 0.1 N NaOH, kept at room temperature for 24 hours, then neutralized with 0.1 N HCl.
Oxidative Degradation	1 mL of sample + 1 mL of 3% H ₂ O ₂ , kept at room temperature for 24 hours.
Thermal Degradation	The solid sample was kept in an oven at 105 °C for 48 hours, then dissolved in the mobile phase.
Photolytic Degradation	The sample solution was exposed to UV light (254 nm) for 24 hours.

Results and Discussion

The developed HPLC method successfully separated **cyclohexanone** from its potential impurities and degradation products. The retention times and resolution for the principal peak and known impurities are summarized in Table 3.

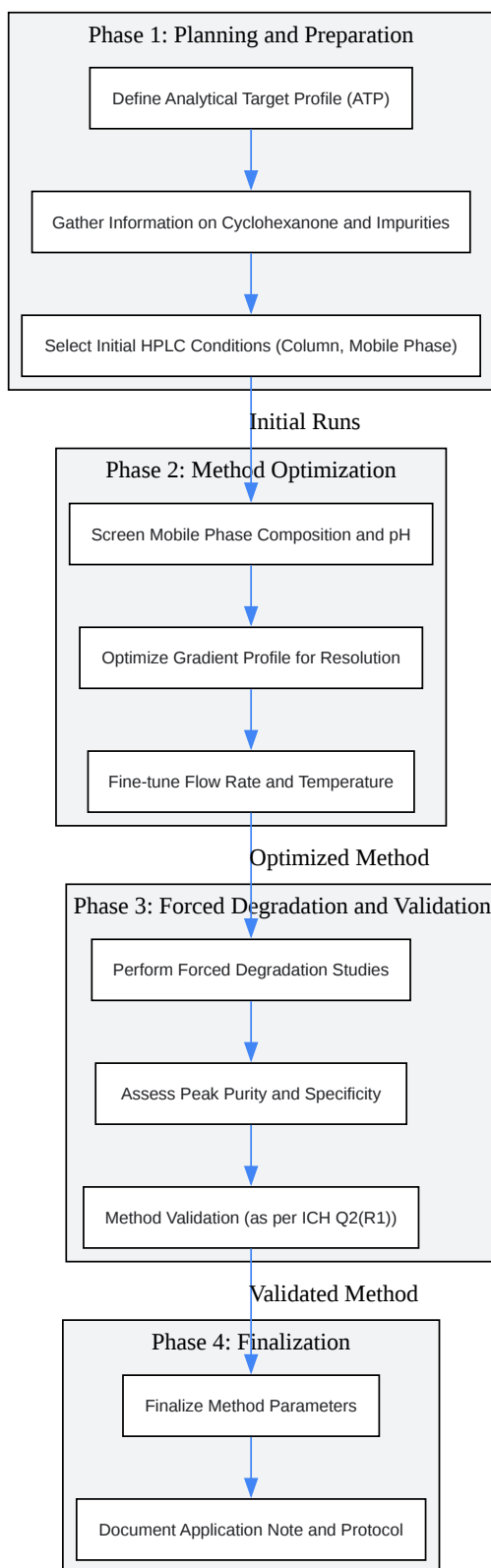
Table 3: Chromatographic Data for **Cyclohexanone** and its Impurities

Compound	Retention Time (min)	Relative Retention Time	Resolution (USP)
Formic Acid	2.5	0.25	-
Adipic Acid	4.2	0.42	3.8
Cyclohexanol	8.5	0.85	5.1
Cyclohexanone	10.0	1.00	-
Unknown Degradant 1	12.3	1.23	4.5
Unknown Degradant 2	14.8	1.48	3.9

The forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, with the formation of several degradation products that were well-resolved from the main **cyclohexanone** peak. This demonstrates the stability-indicating capability of the method.

Method Development Workflow

The logical workflow for the development of this HPLC method is illustrated in the following diagram.



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Caption: Workflow for HPLC Method Development.

Conclusion

The HPLC method presented in this application note is a reliable and robust tool for the impurity profiling of **cyclohexanone**. The method is specific, stability-indicating, and suitable for routine quality control analysis in both industrial and research settings. The detailed protocol and forced degradation data provide a solid foundation for the implementation and validation of this method.

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